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Introduction
Larazotide acetate (also known as AT-1001) is a first-in-class, synthetic, eight-amino-acid

peptide being investigated as an adjunct therapy for celiac disease. It functions as a tight

junction regulator, specifically an antagonist of zonulin, a protein that modulates intestinal

permeability. In celiac disease, gluten ingestion triggers the release of zonulin, leading to the

disassembly of tight junctions between intestinal epithelial cells. This increased permeability

allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune

response. Larazotide acetate aims to prevent this cascade by inhibiting the disruption of tight

junctions.

These application notes provide an overview of the oral formulation of Larazotide acetate used

in clinical trials, its mechanism of action, and detailed protocols for key in vitro experiments

relevant to its evaluation.
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Larazotide acetate is administered orally in a delayed-release capsule formulation designed to

deliver the peptide to the proximal small intestine, the primary site of action in celiac disease.

Formulation Composition:

The clinical trial formulation consists of a capsule containing two types of beads with different

thicknesses of an enteric coating.

Enteric Coating: The beads are coated with a methacrylate polymer (Eudragit), which is

designed to delay the release of Larazotide acetate in the acidic environment of the

stomach.

Targeted Release: The dual-bead system is engineered to initiate release in the mid-

duodenum and achieve complete release within the proximal jejunum.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Larazotide acetate.

Table 1: Preclinical Pharmacokinetics in a Porcine Model

Time Point (Post-Oral
Administration)

Mean Larazotide Acetate
Concentration (μM) in
Distal Duodenum

Mean Larazotide Acetate
Concentration (μM) in
Proximal Jejunum

1 hour 0.32 - 1.76 0.32 - 1.76

2 - 4 hours 0.02 - 0.47 0.00 - 0.43

Table 2: Phase IIb Clinical Trial (NCT01396213) Efficacy Results (12-week treatment)
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Treatment Group

Primary Endpoint
(Change in CeD-
GSRS Score vs.
Placebo)

Symptomatic Days
(Decrease vs.
Placebo)

Improved Symptom
Days (Increase vs.
Placebo)

Larazotide Acetate 0.5

mg (TID)

Statistically Significant

Improvement

(p=0.022)

26% (p=0.017) 31% (p=0.034)

Larazotide Acetate 1.0

mg (TID)

No Significant

Difference
Not Reported Not Reported

Larazotide Acetate 2.0

mg (TID)

No Significant

Difference
Not Reported Not Reported

Placebo - - -

CeD-GSRS: Celiac Disease-Gastrointestinal Symptom Rating Scale; TID: Three times a day

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Larazotide acetate and a typical

experimental workflow for its in vitro evaluation.
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Caption: Proposed mechanism of action of Larazotide acetate.
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Caption: In vitro experimental workflow for Larazotide acetate evaluation.

Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Model for Intestinal
Permeability
This protocol describes the use of the Caco-2 human colon adenocarcinoma cell line to model

the intestinal epithelial barrier and assess the effect of Larazotide acetate on gliadin-induced

permeability.

Materials:
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Caco-2 cells (ATCC® HTB-37™)

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

Fetal Bovine Serum (FBS)

Non-Essential Amino Acids (NEAA)

Penicillin-Streptomycin solution

Trypsin-EDTA

Transwell® permeable supports (0.4 µm pore size)

Larazotide acetate

Gliadin (e.g., from wheat)

FITC-dextran (4 kDa)

Hanks' Balanced Salt Solution (HBSS)

Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

Procedure:

Cell Culture:

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Subculture cells every 3-4 days when they reach 80-90% confluency.

Transwell Seeding and Differentiation:

Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4

cells/cm².
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Culture the cells for 21 days to allow for differentiation and the formation of a confluent

monolayer with well-established tight junctions. Change the medium in both the apical and

basolateral compartments every 2-3 days.

Treatment:

After 21 days, replace the culture medium with serum-free DMEM and allow the cells to

equilibrate for 1 hour.

Pre-treat the cells by adding Larazotide acetate (at desired concentrations) to the apical

compartment for 1 hour.

Following pre-treatment, add gliadin (e.g., 1 mg/mL) to the apical compartment and

incubate for the desired time (e.g., 4 hours). Include appropriate controls (untreated,

Larazotide acetate alone, gliadin alone).

Transepithelial Electrical Resistance (TEER) Measurement:

Measure TEER before and after treatment to assess the integrity of the cell monolayer.

Equilibrate the TEER electrodes in sterile HBSS.

Place the shorter electrode in the apical compartment and the longer electrode in the

basolateral compartment, ensuring the electrodes do not touch the cell monolayer.

Record the resistance (Ω). Subtract the resistance of a blank Transwell insert (without

cells) and multiply by the surface area of the insert (cm²) to obtain the TEER value

(Ω·cm²).

Paracellular Permeability Assay:

After the treatment period, wash the cell monolayers with pre-warmed HBSS.

Add FITC-dextran (e.g., 1 mg/mL) to the apical compartment.

Incubate for 2 hours at 37°C.
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Collect samples from the basolateral compartment and measure the fluorescence intensity

using a fluorescence plate reader (excitation/emission ~490/520 nm).

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp

(cm/s) = (dQ/dt) / (A * C0) Where:

dQ/dt is the rate of transport of FITC-dextran across the monolayer

A is the surface area of the Transwell membrane

C0 is the initial concentration of FITC-dextran in the apical compartment

Protocol 2: Immunofluorescence Staining of Tight
Junction Proteins
This protocol details the visualization of tight junction proteins (e.g., ZO-1 and Occludin) in

Caco-2 cell monolayers to observe the effects of Larazotide acetate and gliadin on their

localization and integrity.

Materials:

Caco-2 cell monolayers on Transwell® inserts (from Protocol 1)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

1% Bovine Serum Albumin (BSA) in PBS

Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-Occludin)

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa

Fluor 594 goat anti-mouse)

DAPI (4',6-diamidino-2-phenylindole)
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Mounting medium

Microscope slides and coverslips

Confocal microscope

Procedure:

Fixation and Permeabilization:

After treatment, wash the Caco-2 monolayers twice with cold PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

Wash three times with PBS.

Blocking and Antibody Incubation:

Block non-specific antibody binding by incubating the monolayers with 1% BSA in PBS for

1 hour at room temperature.

Incubate with primary antibodies diluted in 1% BSA overnight at 4°C.

Wash three times with PBS.

Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA for 1 hour

at room temperature in the dark.

Wash three times with PBS.

Counterstaining and Mounting:

Counterstain the nuclei with DAPI for 5 minutes.

Wash twice with PBS.
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Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide

with a drop of mounting medium.

Place a coverslip over the membrane and seal the edges.

Imaging:

Visualize the stained monolayers using a confocal microscope. Acquire images of ZO-1,

Occludin, and DAPI fluorescence.

Analyze the images for changes in the localization and continuity of the tight junction

proteins at the cell-cell junctions. In gliadin-treated cells, expect to see a disruption and

delocalization of these proteins, which should be prevented by Larazotide acetate pre-

treatment.

To cite this document: BenchChem. [Application Notes and Protocols for Larazotide Acetate
Oral Formulation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15498444/docs#application-notes-and-protocols-for-
larazotide-acetate-oral-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15498444/docs#application-notes-and-protocols-for-larazotide-acetate-oral-formulation
https://www.benchchem.com/product/b15498444/docs#application-notes-and-protocols-for-larazotide-acetate-oral-formulation
https://www.benchchem.com/product/b15498444/docs#application-notes-and-protocols-for-larazotide-acetate-oral-formulation
https://www.benchchem.com/product/b15498444/docs#application-notes-and-protocols-for-larazotide-acetate-oral-formulation
https://www.benchchem.com/product/b15498444?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15498444?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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